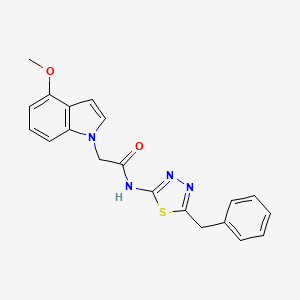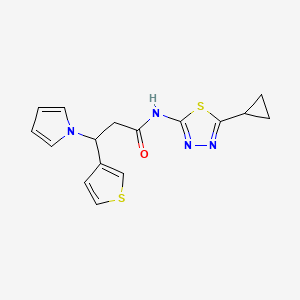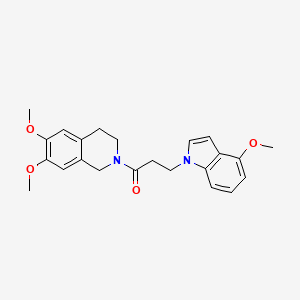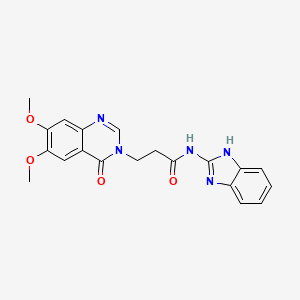
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Derivative Preparation: The indole moiety is synthesized separately by reacting 4-methoxyphenylhydrazine with an appropriate ketone.
Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The benzyl group on the thiadiazole ring can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can be compared with other similar compounds:
Similar Compounds: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxy-1H-indol-1-yl)acetamide.
Uniqueness: The presence of the methoxy group on the indole ring and the specific substitution pattern on the thiadiazole ring make this compound unique, potentially leading to distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-17-9-5-8-16-15(17)10-11-24(16)13-18(25)21-20-23-22-19(27-20)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,23,25) |
InChI Key |
JWZAOHKSIRTYIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B10998792.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10998802.png)
![N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10998803.png)

![N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10998833.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10998838.png)

![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B10998848.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10998851.png)
![2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10998853.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide](/img/structure/B10998857.png)
![N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10998866.png)

